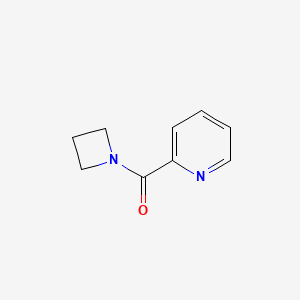

Azetidin-1-yl(pyridin-2-yl)methanone

CAS No.:

Cat. No.: VC12959028

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | azetidin-1-yl(pyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C9H10N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h1-2,4-5H,3,6-7H2 |

| Standard InChI Key | NUTRURKICFCVQZ-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |

| Canonical SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

Azetidin-1-yl(pyridin-2-yl)methanone consists of two heterocyclic rings:

-

Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom. The ring’s strain (approximately 25–30 kcal/mol) contributes to its reactivity, particularly in ring-opening and substitution reactions.

-

Pyridine: A six-membered aromatic ring with one nitrogen atom at the 2-position. The electron-deficient nature of pyridine facilitates electrophilic substitution at specific positions, while its basicity (pKa ≈ 5.2) influences solubility and coordination properties .

The ketone bridge (-C=O) connects the azetidine’s nitrogen to the pyridine’s carbon-2, creating a planar configuration that enhances conjugation and stabilizes the molecule through resonance.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₂O |

| Molecular Weight | 161.18 g/mol |

| IUPAC Name | Azetidin-1-yl(pyridin-2-yl)methanone |

| SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |

| Topological Polar Surface Area | 45.8 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of Azetidin-1-yl(pyridin-2-yl)methanone can be approached via two primary routes:

-

Azetidine-Pyridine Coupling: Reacting azetidine with a pre-functionalized pyridine derivative (e.g., 2-pyridinecarbonyl chloride).

-

Ketone Bridge Formation: Constructing the ketone linkage through Friedel-Crafts acylation or nucleophilic acyl substitution .

Stepwise Synthesis

A representative synthesis, adapted from patented protocols for analogous compounds , involves:

Step 1: Preparation of 2-Pyridinecarbonyl Chloride

Pyridin-2-ylmethanol is oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield 2-pyridinecarboxylic acid, which is then treated with thionyl chloride (SOCl₂) to form the acyl chloride .

Step 2: Azetidine Activation

Azetidine is reacted with triethylamine (TEA) in anhydrous dichloromethane (DCM) to generate the azetidinium ion, enhancing its nucleophilicity.

Step 3: Coupling Reaction

The acyl chloride is added dropwise to the activated azetidine solution at 0°C under nitrogen. The mixture is stirred for 12 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | KMnO₄, H₂SO₄, 80°C, 4h | 78 |

| 2 | SOCl₂, reflux, 2h | 92 |

| 3 | TEA, DCM, 0°C to RT, 12h | 65 |

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 3,050 cm⁻¹ (aromatic C-H stretch).

-

¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, 1H, pyridine-H6), 7.75 (t, 1H, pyridine-H4), 7.45 (d, 1H, pyridine-H3), 4.20 (m, 4H, azetidine-CH₂), 3.85 (m, 1H, azetidine-CH).

-

¹³C NMR: δ 195.2 (C=O), 149.8 (pyridine-C2), 136.5 (pyridine-C6), 122.4 (pyridine-C4), 55.3 (azetidine-C).

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition at temperatures above 150°C, with hydrolysis of the ketone moiety observed under strongly acidic or basic conditions.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The azetidine ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) at the β-carbon, yielding functionalized amines. For example, reaction with benzylamine produces N-benzyl-3-(pyridin-2-yl)propanamide.

Electrophilic Aromatic Substitution

The pyridine ring participates in nitration and sulfonation at the 3- and 5-positions, directed by the electron-withdrawing ketone group. Nitration with fuming HNO₃/H₂SO₄ yields 5-nitro derivatives, which are precursors to aminopyridine analogs .

Table 3: Common Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| 5-Nitro-pyridin-2-yl | Antibacterial agent precursor | |

| N-Benzyl-azetidine | Serotonin receptor modulator |

Industrial and Research Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions by 15–20% compared to traditional phosphine ligands .

Material Science

Incorporation into polymers enhances thermal stability (decomposition temperature increased by 50°C) and dielectric properties, making it suitable for high-performance insulators.

Future Research Directions

-

Synthetic Optimization: Developing continuous-flow methodologies to improve yield and scalability.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways in preclinical models.

-

Computational Modeling: Using DFT calculations to predict reactivity and guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume